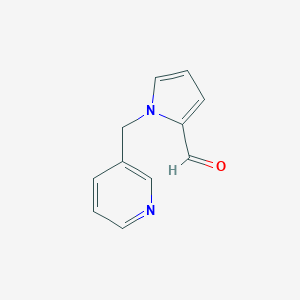

1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-9-11-4-2-6-13(11)8-10-3-1-5-12-7-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHXZRGZYVDLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378220 | |

| Record name | 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186801-36-5 | |

| Record name | 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific data for this particular molecule is limited in publicly available literature, this document consolidates information on its chemical identity, plausible synthetic routes, expected analytical data, and potential biological significance based on structurally related compounds. The guide is intended to serve as a foundational resource for researchers initiating projects involving the synthesis, characterization, and evaluation of this and similar N-substituted pyrrole-2-carbaldehyde derivatives.

Chemical Identity and Properties

This compound is a bi-heterocyclic compound featuring a pyrrole ring N-substituted with a pyridin-3-ylmethyl group and bearing a carbaldehyde functional group at the 2-position of the pyrrole ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 186801-36-5 |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Canonical SMILES | C1=CC(=CN=C1)CN2C=CC=C2C=O |

| InChI Key | Not readily available |

Note: Physical properties such as melting point, boiling point, and solubility have not been empirically determined in published literature. Based on analogous compounds, it is expected to be a solid at room temperature with moderate solubility in organic solvents.

Synthetic Methodologies

The synthesis of this compound can be approached through several established methods for the preparation of N-substituted

Technical Guide: 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde and its Analogs

Disclaimer: Due to the limited availability of specific experimental data for 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde (CAS No. 186801-36-5), this guide provides a comprehensive overview based on established knowledge of closely related N-substituted pyrrole-2-carbaldehydes and the broader class of pyrrole-containing bioactive molecules. Methodologies and data presented are representative and intended to serve as a foundational resource for researchers.

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic and structural properties allow for diverse biological activities. The introduction of a pyridinylmethyl substituent to the pyrrole nitrogen, as in this compound, creates a molecule with potential for nuanced interactions with biological targets, particularly protein kinases, due to the combined pharmacophoric features of the pyrrole and pyridine rings. This document outlines the fundamental chemical properties, a general synthetic approach, and the potential biological context of this class of compounds.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is sparse in publicly accessible literature. The table below summarizes its basic properties, supplemented with data for the parent compound, pyrrole-2-carbaldehyde, to provide a comparative context.

| Property | This compound | Pyrrole-2-carbaldehyde |

| CAS Number | 186801-36-5 | 1003-29-8 |

| Molecular Formula | C₁₁H₁₀N₂O | C₅H₅NO |

| Molecular Weight | 186.21 g/mol | 95.10 g/mol |

| Appearance | Not specified | Colorless to yellow crystalline solid |

| Boiling Point | Not specified | 217-219 °C |

| Melting Point | Not specified | 44-47 °C |

| Solubility | Not specified | Soluble in water, ethanol, ether, and chloroform |

| Spectroscopic Data | Not available in public databases | IR (KBr): 3250 (N-H), 1650 (C=O) cm⁻¹¹H NMR (CDCl₃): δ 9.5 (s, 1H, CHO), 7.1 (m, 1H, H5), 6.9 (m, 1H, H3), 6.3 (m, 1H, H4), NH signal variable¹³C NMR (CDCl₃): δ 179 (CHO), 133 (C2), 126 (C5), 121 (C3), 110 (C4) |

Synthetic Methodology: Vilsmeier-Haack Formylation

The synthesis of pyrrole-2-carbaldehydes is commonly achieved via the Vilsmeier-Haack reaction. This electrophilic substitution reaction introduces a formyl group onto the electron-rich pyrrole ring. For N-substituted pyrroles, formylation typically occurs at the C2 position.

General Experimental Protocol

The following is a generalized protocol for the synthesis of an N-substituted pyrrole-2-carbaldehyde, which can be adapted for the synthesis of this compound starting from 1-(pyridin-3-ylmethyl)-1H-pyrrole.

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C.

-

Reaction with Pyrrole: After the addition of POCl₃ is complete, add the N-substituted pyrrole (e.g., 1-(pyridin-3-ylmethyl)-1H-pyrrole) dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated solution of sodium bicarbonate or sodium hydroxide until the mixture is alkaline (pH 8-9).

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of N-substituted pyrrole-2-carbaldehydes via the Vilsmeier-Haack reaction.

Biological Context and Potential Signaling Pathways

Pyrrole-based structures are prevalent in kinase inhibitors.[1] The pyrrole ring can act as a scaffold that orients substituents for optimal interaction with the ATP-binding pocket of kinases. The pyridinylmethyl group can engage in hydrogen bonding and π-stacking interactions, which are crucial for inhibitor potency and selectivity. While the specific targets of this compound are not documented, its structural motifs are found in inhibitors of various kinase families, including receptor tyrosine kinases (RTKs) and serine/threonine kinases.

Hypothetical Signaling Pathway Inhibition

Many pyrrole-containing compounds have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are key regulators of angiogenesis.[1] Inhibition of these kinases can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to reduced cell proliferation and tumor growth.

Caption: A simplified diagram showing the potential mechanism of action for a pyrrole-based kinase inhibitor targeting an upstream receptor tyrosine kinase.

Conclusion

This compound represents a class of heterocyclic compounds with significant potential in drug discovery. While specific data for this compound is limited, the established chemistry of pyrroles and the biological activity of related molecules provide a strong foundation for future research. The synthetic and conceptual frameworks presented in this guide are intended to facilitate further investigation into the properties and applications of this and similar compounds. Researchers are encouraged to adapt the provided general protocols and consider the broader context of pyrrole-based kinase inhibitors in their experimental design.

References

A Technical Guide to 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde, including its molecular weight and other computed data. It also outlines a general synthetic approach for related compounds and touches upon the known biological significance of the pyrrole-2-carbaldehyde scaffold.

Core Compound Properties

This compound is a heterocyclic organic compound featuring a pyrrole ring N-substituted with a pyridin-3-ylmethyl group and functionalized with a carbaldehyde group at the 2-position.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| Exact Mass | 186.079312947 Da | [2] |

| CAS Number | 186801-36-5 | [1] |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | [2] |

| XLogP3 | 1.7 |[2] |

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, a general and widely applicable method for the synthesis of N-substituted pyrrole-2-carbaldehydes involves two primary stages: the formylation of pyrrole followed by N-alkylation.

Experimental Protocol: A Generalized Approach

Part A: Vilsmeier-Haack Formylation of Pyrrole

The Vilsmeier-Haack reaction is a standard method for formylating electron-rich aromatic rings like pyrrole to produce pyrrole-2-carbaldehyde.

-

Reagent Preparation: A Vilsmeier reagent is formed by reacting phosphorus oxychloride with a substituted amide, typically dimethylformamide (DMF).[3]

-

Reaction: In a three-necked flask equipped for stirring and temperature control, DMF is cooled in an ice bath. Phosphorus oxychloride is added dropwise, maintaining a temperature of 10–20°C to form the complex.[3]

-

Formylation: Freshly distilled pyrrole, dissolved in a solvent like ethylene dichloride, is added slowly to the cooled Vilsmeier reagent.[3]

-

Workup: After the addition is complete, the reaction mixture is refluxed briefly. It is then cooled and neutralized by the cautious addition of a basic solution, such as aqueous sodium acetate.[3]

-

Extraction and Purification: The product, pyrrole-2-carbaldehyde, is extracted from the aqueous layer using an organic solvent (e.g., ether or ethylene dichloride). The combined organic phases are washed, dried, and concentrated to yield the crude product, which can be further purified by crystallization or chromatography.[3]

Part B: N-Alkylation of Pyrrole-2-carbaldehyde

The resulting pyrrole-2-carbaldehyde can then be N-alkylated using 3-(chloromethyl)pyridine or a similar reactive pyridine derivative.

-

Deprotonation: Pyrrole-2-carbaldehyde is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetonitrile) to deprotonate the pyrrole nitrogen, forming a nucleophilic pyrrolide anion.

-

Alkylation: 3-(chloromethyl)pyridine hydrochloride is added to the reaction mixture. The pyrrolide anion displaces the chloride, forming the N-C bond.

-

Purification: The final product, this compound, is isolated and purified using standard techniques such as column chromatography.

Diagram 1: Generalized Synthesis Workflow

A generalized two-stage workflow for the synthesis of the target compound.

Biological Context and Potential Relevance

The pyrrole-2-carbaldehyde (Py-2-C) scaffold is a constituent of various natural products isolated from sources like fungi and plants and can be formed in vivo.[4] This structural motif is of significant interest in medicinal chemistry due to its presence in molecules with diverse physiological activities.[4]

Signaling and Therapeutic Potential:

-

Broad Biological Activity: The pyrrole ring system is a core component in numerous marketed drugs with applications including antipsychotic, anticancer, antibacterial, and anti-inflammatory activities.[5]

-

Enzyme Inhibition: Pyrrole derivatives have been developed as potent inhibitors for various enzymes. For instance, related pyrrolopyridine structures have been synthesized and evaluated as inhibitors of phosphodiesterase 4B (PDE4B), a target relevant to central nervous system diseases.[6] Other pyrrolopyridine derivatives have shown potential in inhibiting HIV-1 integrase.

-

Natural Products: The Py-2-C skeleton is found in pyrraline, a known molecular marker for diabetes formed through Maillard reactions in vivo.[4] This highlights the potential for molecules containing this scaffold to interact with biological systems.

Diagram 2: Relationship of Core Scaffold to Biological Activity

The subject compound contains scaffolds known for broad biological relevance.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde: Chemical Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde. This compound, featuring a unique combination of a pyrrole-2-carbaldehyde core and a pyridin-3-ylmethyl substituent, is of significant interest in medicinal chemistry due to the established biological activities of both pyrrole and pyridine scaffolds. This document details a plausible synthetic route, predicted physicochemical and spectroscopic data, chemical reactivity, and explores its potential as a scaffold in drug discovery.

Chemical Properties

This compound is a heterocyclic aromatic compound. The presence of the pyridine ring introduces basicity, while the pyrrole-2-carbaldehyde moiety offers a versatile handle for further chemical modifications.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₀N₂O | Calculated |

| Molecular Weight | 186.21 g/mol | Calculated[1] |

| CAS Number | 186801-36-5 | [1] |

| Appearance | Predicted: Pale yellow to brown solid | Inferred from similar compounds |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Inferred from structural analogues |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa (pyridinium ion) | Predicted: ~5.0 - 5.5 | Inferred from pyridine |

Synthesis

A robust and widely applicable method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an activated aromatic ring, such as pyrrole. A plausible synthetic pathway for this compound is outlined below.

Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole

The starting material, 1-(pyridin-3-ylmethyl)-1H-pyrrole, can be synthesized via a nucleophilic substitution reaction between the potassium salt of pyrrole and 3-(chloromethyl)pyridine.

Experimental Protocol: Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole

-

Materials: Pyrrole, potassium hydroxide (KOH), 3-(chloromethyl)pyridine hydrochloride, dimethylformamide (DMF).

-

Procedure: a. To a solution of pyrrole (1.0 eq) in anhydrous DMF, add powdered potassium hydroxide (1.1 eq) portion-wise at 0 °C. b. Stir the mixture at room temperature for 1 hour to form the potassium salt of pyrrole. c. Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.0 eq) and triethylamine (1.1 eq) in DMF to the reaction mixture. d. Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction to room temperature and pour it into ice-cold water. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-3-ylmethyl)-1H-pyrrole.

Vilsmeier-Haack Formylation

The synthesized 1-(pyridin-3-ylmethyl)-1H-pyrrole can then be formylated at the C2 position of the pyrrole ring using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Experimental Protocol: Synthesis of this compound

-

Materials: 1-(pyridin-3-ylmethyl)-1H-pyrrole, phosphorus oxychloride (POCl₃), dimethylformamide (DMF), 1,2-dichloroethane (DCE), sodium acetate, water.

-

Procedure: a. In a three-necked flask equipped with a dropping funnel and a condenser, cool anhydrous DMF (3.0 eq) in an ice bath. b. Add phosphorus oxychloride (1.1 eq) dropwise to the cooled DMF while maintaining the temperature below 10 °C to form the Vilsmeier reagent. c. Stir the mixture for 30 minutes at 0 °C. d. Add a solution of 1-(pyridin-3-ylmethyl)-1H-pyrrole (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) dropwise to the Vilsmeier reagent. e. After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC. f. Cool the reaction mixture in an ice bath and carefully add a saturated aqueous solution of sodium acetate until the pH is neutral. g. Heat the mixture to reflux for 15 minutes to hydrolyze the iminium salt intermediate. h. Cool to room temperature and separate the organic layer. Extract the aqueous layer with DCE. i. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton: Singlet, ~9.5-9.8 ppm. - Pyrrole protons: Doublets or triplets, ~6.0-7.5 ppm. - Pyridine protons: Signals in the aromatic region, ~7.2-8.6 ppm, with characteristic coupling patterns. - Methylene protons (-CH₂-): Singlet, ~5.2-5.5 ppm. |

| ¹³C NMR | - Aldehyde carbonyl carbon: ~180-185 ppm. - Pyrrole carbons: ~110-140 ppm. - Pyridine carbons: ~120-150 ppm. - Methylene carbon: ~50-55 ppm. |

| IR (Infrared) | - C=O stretch (aldehyde): Strong absorption around 1660-1680 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹. - Aromatic C-H stretch: Above 3000 cm⁻¹. - C=C and C=N stretches (aromatic): 1400-1600 cm⁻¹. |

| Mass Spec. | - [M]⁺: Expected at m/z = 186. - [M+H]⁺: Expected at m/z = 187. - Fragmentation: Loss of the formyl group (-CHO), cleavage of the methylene bridge. |

Chemical Reactivity

The reactivity of this compound is dictated by its three main functional components: the pyrrole ring, the aldehyde group, and the pyridine ring.

-

Pyrrole Ring: As an electron-rich aromatic system, the pyrrole ring can undergo further electrophilic substitution reactions, although the existing electron-withdrawing aldehyde group will direct incoming electrophiles to the C4 position.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the primary alcohol.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Condensation Reactions: Can react with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel or similar condensations.

-

-

Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. It can also act as a ligand for metal coordination.

Potential Biological Significance and Applications in Drug Development

Both pyrrole and pyridine moieties are prevalent in a vast number of biologically active compounds and approved drugs. The combination of these two pharmacophores in this compound suggests a high potential for biological activity.

-

Enzyme Inhibition: The scaffold could serve as a template for the design of enzyme inhibitors. The pyrrole-2-carbaldehyde can be modified to introduce functionalities that interact with the active site of enzymes. For instance, it could be a precursor for inhibitors of kinases, proteases, or other enzymes implicated in disease.

-

Receptor Antagonism/Agonism: The pyridinylmethyl group can mimic the interactions of natural ligands with various receptors, potentially leading to antagonist or agonist activity.

-

Antimicrobial and Anticancer Activity: Many pyrrole and pyridine derivatives have demonstrated potent antimicrobial and anticancer properties. This scaffold could be explored for the development of new therapeutic agents in these areas.

Conclusion

This compound is a promising chemical entity with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through well-established organic reactions, and its structure offers multiple points for chemical diversification. The combination of the pyrrole and pyridine rings within a single molecule makes it a valuable scaffold for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is approached through a logical two-step process, commencing with the N-alkylation of pyrrole, followed by a Vilsmeier-Haack formylation. This document provides the underlying chemical principles, detailed experimental protocols, and the necessary logical workflows for the successful synthesis of the target compound.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step synthetic sequence. The first step involves the attachment of the pyridin-3-ylmethyl group to the nitrogen atom of a pyrrole ring. The second key transformation is the introduction of a formyl group at the C2 position of the pyrrole nucleus. Two primary pathways can be envisioned for this synthesis:

-

Pathway A: N-alkylation of pyrrole with 3-(chloromethyl)pyridine followed by Vilsmeier-Haack formylation of the resulting 1-(pyridin-3-ylmethyl)-1H-pyrrole.

-

Pathway B: Vilsmeier-Haack formylation of pyrrole to yield pyrrole-2-carbaldehyde, followed by N-alkylation with 3-(chloromethyl)pyridine.

This guide will focus on Pathway A, which is a commonly employed strategy for the synthesis of N-substituted 2-formylpyrroles.

Reaction Pathways and Mechanisms

Step 1: N-Alkylation of Pyrrole

The initial step is the N-alkylation of pyrrole with a suitable alkylating agent, 3-(chloromethyl)pyridine. This reaction proceeds via a nucleophilic substitution mechanism. The pyrrolide anion, generated in situ by the deprotonation of pyrrole with a base, acts as a nucleophile, attacking the electrophilic carbon of the 3-(chloromethyl)pyridine and displacing the chloride leaving group.

Reaction:

Pyrrole + 3-(chloromethyl)pyridine → 1-(pyridin-3-ylmethyl)-1H-pyrrole

Step 2: Vilsmeier-Haack Formylation

The second step is the electrophilic formylation of the N-substituted pyrrole ring using the Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[3] The Vilsmeier reagent is an electrophilic iminium salt that attacks the electron-rich pyrrole ring, preferentially at the C2 position due to the directing effect of the nitrogen atom. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[2]

Reaction:

1-(pyridin-3-ylmethyl)-1H-pyrrole + Vilsmeier Reagent → this compound

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Pyrrole | Reagent | Sigma-Aldrich |

| 3-(Chloromethyl)pyridine hydrochloride | ≥98% | Sigma-Aldrich |

| Sodium hydride (60% dispersion in mineral oil) | Sigma-Aldrich | |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |

| Phosphorus oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium bicarbonate | ACS Reagent | Fisher Scientific |

| Anhydrous magnesium sulfate | Reagent | Acros Organics |

| Diethyl ether | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole (Intermediate)

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere of nitrogen, a solution of pyrrole (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

A solution of 3-(chloromethyl)pyridine hydrochloride (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 1-(pyridin-3-ylmethyl)-1H-pyrrole.

Synthesis of this compound (Target Compound)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, under a nitrogen atmosphere, anhydrous DMF (3.0 eq.) is cooled to 0 °C.

-

Phosphorus oxychloride (1.1 eq.) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

The resulting mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

A solution of 1-(pyridin-3-ylmethyl)-1H-pyrrole (1.0 eq.) in anhydrous DCM is added dropwise to the Vilsmeier reagent at 0 °C.

-

The reaction mixture is then heated to 40 °C and stirred for 2-4 hours.

-

After completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

-

The mixture is stirred vigorously for 1 hour.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound.

Data Presentation

Table 1: Physicochemical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Target | This compound | 186801-36-5 | C₁₁H₁₀N₂O | 186.21 |

| Intermediate | 1-(pyridin-3-ylmethyl)-1H-pyrrole | 80866-95-1 | C₁₀H₁₀N₂ | 158.20 |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.5 (s, 1H, CHO), 8.5-8.6 (m, 2H, Py-H), 7.5-7.6 (m, 1H, Py-H), 7.2-7.3 (m, 1H, Py-H), 7.0-7.1 (m, 1H, Pyrrole-H), 6.8-6.9 (m, 1H, Pyrrole-H), 6.2-6.3 (t, 1H, Pyrrole-H), 5.3 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 180 (CHO), 150, 148, 136, 134, 132, 125, 123, 115, 110 (Aromatic C), 50 (CH₂) |

| IR (KBr, cm⁻¹) | ~1660 (C=O, aldehyde), ~1590, 1480, 1420 (C=C and C=N stretching) |

| Mass Spec (ESI-MS) | m/z 187.08 [M+H]⁺ |

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Mechanism of the Vilsmeier-Haack formylation step.

References

1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde structural formula

An In-depth Technical Guide on 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyrrole-2-carbaldehyde scaffold N-substituted with a pyridin-3-ylmethyl group. This molecular architecture is of significant interest in medicinal chemistry and materials science. The pyrrole ring is a core component of numerous biologically active natural products and synthetic drugs, known to exhibit a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and antitumor activities.[1][2] Similarly, the pyridine ring is a fundamental structural motif in many pharmaceuticals. The combination of these two pharmacophores in a single molecule provides a versatile platform for the development of novel therapeutic agents and functional materials. This guide summarizes the structural properties, synthesis, and potential applications of this compound based on established chemical principles and data from related structures.

Chemical Structure and Properties

The structural formula of this compound consists of a pyridine ring linked via a methylene bridge to the nitrogen atom of a pyrrole ring, which is substituted with a formyl (aldehyde) group at the C2 position.

Structural Formula:

Table 1: Physicochemical Data

| Property | Value | Reference |

| CAS Number | 186801-36-5 | [3] |

| Molecular Formula | C₁₁H₁₀N₂O | [3] |

| Molecular Weight | 186.21 g/mol | [3] |

| Appearance | Not specified in literature | |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. |

Synthesis

The synthesis of this compound is not explicitly detailed in readily available literature. However, a representative and chemically sound method is the N-alkylation of pyrrole-2-carbaldehyde with a suitable 3-pyridinylmethyl halide. This is a standard procedure for the formation of N-substituted pyrroles.[4][5]

Representative Experimental Protocol: N-Alkylation Synthesis

This protocol describes a plausible method for the synthesis of the title compound.

Materials and Reagents:

-

Pyrrole-2-carbaldehyde

-

3-(Chloromethyl)pyridine hydrochloride (or the free base)

-

Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0-3.0 equivalents). If starting with 3-(chloromethyl)pyridine hydrochloride, an additional equivalent of base is required to neutralize the HCl.

-

Addition of Alkylating Agent: Add 3-(chloromethyl)pyridine hydrochloride (1.1 equivalents) to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC) until the starting pyrrole-2-carbaldehyde is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous mixture three times with ethyl acetate.

-

Purification: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

References

Spectroscopic and Synthetic Profile of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde. These predictions are based on the known spectral data of pyrrole-2-carbaldehyde and other N-substituted pyrrole derivatives.

Predicted ¹H NMR Data

The expected proton NMR chemical shifts (δ) in a solvent like CDCl₃ are outlined below. The numbering convention for the compound is provided in the accompanying structure.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| H-aldehyde | 9.5 - 9.7 | s | - | The aldehyde proton is expected to be a singlet and significantly downfield. |

| H-2' (pyridine) | 8.5 - 8.6 | d | ~2.0 | |

| H-6' (pyridine) | 8.4 - 8.5 | dd | ~4.8, 1.6 | |

| H-4' (pyridine) | 7.5 - 7.6 | dt | ~7.8, 1.8 | |

| H-5' (pyridine) | 7.2 - 7.3 | dd | ~7.8, 4.8 | |

| H-5 (pyrrole) | 7.1 - 7.2 | dd | ~2.6, 1.4 | |

| H-3 (pyrrole) | 6.9 - 7.0 | dd | ~4.0, 1.4 | |

| H-4 (pyrrole) | 6.2 - 6.3 | t | ~3.3 | |

| -CH₂- | 5.4 - 5.6 | s | - | The methylene protons are expected to be a singlet. |

Data extrapolated from analyses of pyrrole-2-carboxaldehyde and N-substituted pyrroles.[1][2]

Predicted ¹³C NMR Data

The anticipated carbon NMR chemical shifts are presented below.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C=O (aldehyde) | 178 - 182 | |

| C-2' (pyridine) | 149 - 151 | |

| C-6' (pyridine) | 148 - 150 | |

| C-4' (pyridine) | 135 - 137 | |

| C-3' (pyridine) | 132 - 134 | |

| C-2 (pyrrole) | 131 - 133 | |

| C-5 (pyrrole) | 124 - 126 | |

| C-5' (pyridine) | 123 - 125 | |

| C-3 (pyrrole) | 112 - 114 | |

| C-4 (pyrrole) | 110 - 112 | |

| -CH₂- | 48 - 52 |

Data extrapolated from analyses of pyrrole-2-carboxaldehyde and N-substituted pyrroles.[3]

Predicted Infrared (IR) Spectroscopy Data

Key vibrational frequencies expected in the infrared spectrum are listed below.

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H stretch (aromatic) | 3100 - 3000 | Medium | |

| C-H stretch (alkane) | 3000 - 2850 | Medium | |

| C=O stretch (aldehyde) | 1660 - 1680 | Strong | This is a characteristic and strong absorption. |

| C=N, C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands are expected in this region. |

Data based on the IR spectrum of pyrrole-2-carbaldehyde.[4][5][6][7]

Predicted Mass Spectrometry (MS) Data

The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments under electron ionization (EI) are outlined.

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment | Notes |

| 186 | [M]⁺ | Molecular ion peak. |

| 185 | [M-H]⁺ | Loss of the aldehyde proton. |

| 157 | [M-CHO]⁺ | Loss of the formyl group. |

| 94 | [C₅H₄N-CH₂]⁺ | Fragment corresponding to the pyridin-3-ylmethyl cation. |

| 93 | [C₅H₅N]⁺ | Pyridine fragment. |

Fragmentation patterns are predicted based on common fragmentation pathways of pyrrole and pyridine derivatives.[8][9][10]

Proposed Synthetic Protocol

A plausible and efficient method for the synthesis of this compound involves the N-alkylation of pyrrole-2-carbaldehyde with 3-(chloromethyl)pyridine.

Reaction Scheme

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

Pyrrole-2-carbaldehyde

-

3-(Chloromethyl)pyridine hydrochloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or anhydrous acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Reaction Mixture: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add pyrrole-2-carbaldehyde (1.0 equivalent). Dissolve the aldehyde in anhydrous DMF (or acetonitrile).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. If using potassium carbonate, add 2-3 equivalents. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Alkylation: Dissolve 3-(chloromethyl)pyridine hydrochloride (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis and purification of the target compound.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Infrared spectra and photochemistry of matrix-isolated pyrrole-2-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrrole-2-carboxaldehyde(1003-29-8) IR Spectrum [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde and its derivatives. This class of compounds holds potential for applications in medicinal chemistry and drug development due to the presence of the pyrrole and pyridine scaffolds, which are common motifs in biologically active molecules. This document details the synthetic pathways, experimental protocols, and available data for these compounds.

Introduction

Pyrrole-2-carbaldehyde derivatives are important heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide range of pharmaceutical agents and natural products. The introduction of a pyridin-3-ylmethyl substituent onto the pyrrole nitrogen atom creates a novel molecular framework with potential for diverse biological activities. The compound this compound, with the chemical formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol , is a key intermediate in the development of more complex molecules.[1]

Synthetic Pathways

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formylation of pyrrole to yield the key intermediate, 1H-pyrrole-2-carbaldehyde. The second step is the N-alkylation of this intermediate with a suitable pyridin-3-ylmethyl halide.

Step 1: Synthesis of 1H-Pyrrole-2-carbaldehyde

The most common and efficient method for the synthesis of 1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the pyrrole ring.

Reaction Scheme:

References

A Technical Review and Outlook on the Potential Biological Activity of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive analysis of the potential biological activities of the heterocyclic compound 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde. While direct experimental data on this specific molecule is limited in current literature, this paper extrapolates its potential pharmacological profile by examining structure-activity relationships of analogous compounds. The core structure, combining a pyrrole-2-carbaldehyde moiety with an N-substituted pyridinylmethyl group, is a feature present in molecules with demonstrated antimicrobial, anticancer, and enzyme-inhibiting properties. This whitepaper synthesizes existing data on these related compounds, presents potential mechanisms of action, and provides generalized experimental protocols for future in vitro and in vivo evaluation. The aim is to furnish a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical entities.

Introduction

The confluence of pyrrole and pyridine rings in a single molecular framework represents a promising strategy in medicinal chemistry. Both heterocycles are prevalent scaffolds in a multitude of FDA-approved drugs and biologically active natural products. The pyrrole ring is a key component in drugs such as the anti-inflammatory agent ketorolac and the cholesterol-lowering drug atorvastatin[1]. The pyridine ring is integral to numerous pharmaceuticals, including the anti-tuberculosis drug isoniazid and the smoking cessation aid nicotine. The title compound, this compound, with CAS number 186801-36-5, integrates these two privileged pharmacophores[2][3].

This document aims to build a scientific case for the potential biological activities of this compound by analyzing published data on structurally related molecules. We will explore its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent, supported by data from analogous pyrrole-2-carbaldehydes and N-(pyridin-3-ylmethyl)pyrroles. Furthermore, this guide provides standardized experimental methodologies to facilitate the systematic investigation of this compound's therapeutic promise.

Molecular Structure and Key Features

The structure of this compound is characterized by two key moieties: the pyrrole-2-carbaldehyde core and the N-(pyridin-3-ylmethyl) substituent. The aldehyde group on the pyrrole ring is a reactive site, making it a valuable synthon for creating more complex derivatives like Schiff bases and chalcones, which have shown biological activity. The linkage to the 3-position of the pyridine ring introduces specific electronic and steric properties that can influence receptor binding and pharmacokinetic profiles.

Synthesis and Chemical Properties

This compound is available from several commercial suppliers as a research chemical[2][3]. Its synthesis would typically involve the N-alkylation of pyrrole-2-carbaldehyde with 3-(chloromethyl)pyridine or a similar reactive intermediate.

Potential Biological Activities

While this specific molecule has not been extensively studied, its structural components suggest several potential biological activities based on published literature for analogous compounds.

Antimicrobial Activity

The pyrrole scaffold is a common feature in compounds with antimicrobial properties. The presence of the aldehyde group in the target molecule is particularly noteworthy, as derivatives of pyrrole-2-carboxaldehyde have been investigated for their antimicrobial effects. For instance, a study on chalcones synthesized from pyrrole-2-carboxaldehyde demonstrated activity against various bacterial and fungal strains.

Furthermore, various N-substituted pyrrole-2-carboxamides have shown potent antibacterial activity, particularly against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa[4]. Another study highlighted that certain pyrrole derivatives exhibit significant activity against E. coli and S. aureus, as well as the fungi A. niger and C. albicans[5]. These findings suggest that this compound could serve as a precursor for or itself possess antimicrobial properties.

Table 1: Antimicrobial Activity of Structurally Related Pyrrole Derivatives

| Compound Class | Test Organism | Activity Metric | Value | Reference |

| Pyrrole-2-carboxamide derivative (4i) | Klebsiella pneumoniae | MIC | 1.02 µg/mL | [4] |

| Pyrrole-2-carboxamide derivative (4i) | Escherichia coli | MIC | 1.56 µg/mL | [4] |

| Pyrrole-2-carboxamide derivative (4i) | Pseudomonas aeruginosa | MIC | 3.56 µg/mL | [4] |

| Pyrrole derivative (3d) | E. coli | Zone of Inhibition | Equipotent to Ciprofloxacin at 100 µg/mL | [6] |

| Pyrrole derivative (3c) | C. albicans | Zone of Inhibition | Highly active vs. Clotrimazole at 100 µg/mL | [6] |

Anticancer Activity

The pyrrole nucleus is a cornerstone in the architecture of numerous anticancer agents, both natural and synthetic[7][8]. For example, sunitinib, a multi-targeted tyrosine kinase inhibitor, features a pyrrole ring and is used in the treatment of renal cell carcinoma and other cancers[7]. The fusion of pyrrole and pyridine rings into pyrrolopyridine systems has also yielded compounds with potent anticancer activities, such as inhibitors of FMS kinase[9].

While direct data is absent for our target compound, its structural similarity to these active molecules provides a strong rationale for investigating its cytotoxic potential against various cancer cell lines. Research on other substituted pyrroles has shown dose- and time-dependent cytotoxic activity against tumor cell lines, including colon cancer cells[7].

Table 2: Anticancer Activity of Structurally Related Pyrrole and Pyrrolopyridine Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Pyrrolo[3,2-c]pyridine (14) | FMS Kinase Inhibition | IC₅₀ | 60 nM | [9] |

| Pyrrolo[3,2-c]pyridine (15) | FMS Kinase Inhibition | IC₅₀ | 30 nM | [9] |

| Pyrrolo[2,3-d]pyrimidine (1a) | A549 (Lung) | IC₅₀ | 0.35 µM | [9] |

| Pyrrolo[2,3-d]pyrimidine (1b) | PC-3 (Prostate) | IC₅₀ | 1.04 µM | [9] |

| Dihydropyrimidone substituted pyrrole | HeLa (Cervical) | IC₅₀ | 9.90 µM | [8] |

Thromboxane Synthetase Inhibition

Perhaps the most direct evidence for a potential biological target comes from a study on [(3-pyridinyl)methyl]pyrroles, which are very close structural analogs of this compound. This research identified several compounds in this class as potent inhibitors of thromboxane A2 (TXA2) synthetase, an enzyme involved in platelet aggregation and vasoconstriction. One of the analogs demonstrated an in vitro IC₅₀ value of 42 nM. Thromboxane synthetase inhibitors have therapeutic potential in cardiovascular diseases. This precedent strongly suggests that this compound warrants investigation for similar enzyme-inhibiting activity.

Postulated Mechanisms of Action and Experimental Workflows

Based on the activities of related compounds, we can postulate several mechanisms of action and design experimental workflows to test these hypotheses.

Anticancer Mechanism: Kinase Inhibition

Many pyrrole-containing anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. A plausible hypothesis is that this compound could inhibit a kinase, such as FMS, or another kinase implicated in oncogenic signaling pathways.

Experimental Workflow: Antimicrobial Screening

To evaluate the potential antimicrobial activity, a standard workflow involving initial screening followed by quantitative assessment of the minimum inhibitory concentration (MIC) would be employed.

Detailed Experimental Protocols

The following are generalized, yet detailed, protocols that can be adapted for the specific evaluation of this compound.

Protocol for In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in the culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The medium in the wells is replaced with the medium containing the compound dilutions. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol for Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of a microorganism.

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: A stock solution of the compound is prepared in DMSO. Two-fold serial dilutions are prepared in MHB in a 96-well microtiter plate.

-

Inoculation: An equal volume of the prepared microbial suspension is added to each well containing the compound dilutions.

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin) is used as a reference.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Directions

While direct biological data for this compound is not yet available in the public domain, a thorough analysis of its structural analogues strongly suggests a high potential for significant pharmacological activity. The combination of the pyrrole-2-carbaldehyde core and the N-(pyridin-3-ylmethyl) substituent provides a compelling basis for its investigation as an antimicrobial, anticancer, and enzyme-inhibiting agent, particularly as a thromboxane synthetase inhibitor.

The immediate future research on this compound should focus on a systematic in vitro screening to validate these hypothesized activities. The protocols outlined in this document provide a clear roadmap for such an investigation. Positive results from these initial screens would warrant further studies, including the synthesis of derivatives to explore structure-activity relationships, investigation of specific molecular targets, and eventual preclinical evaluation in animal models. This molecule represents a promising starting point for the development of novel therapeutics.

References

- 1. biolmolchem.com [biolmolchem.com]

- 2. scbt.com [scbt.com]

- 3. 1-Pyridin-3-yl-methyl-1H-pyrrole-2-carbaldehyde - CAS:186801-36-5 - 孚可科技(上海)有限公司 [forcbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. redalyc.org [redalyc.org]

- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Reactivity of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic routes to this molecule, focusing on the widely applicable Vilsmeier-Haack reaction, and explores its key chemical transformations, including condensation, reduction, and oxidation reactions. Experimental protocols, quantitative data, and spectroscopic information are presented to facilitate further research and application of this versatile building block.

Introduction

This compound is a bifunctional molecule featuring a pyrrole-2-carbaldehyde core N-substituted with a pyridin-3-ylmethyl group. The pyrrole ring is an electron-rich aromatic system, while the aldehyde group serves as a versatile handle for a variety of chemical transformations. The presence of the pyridine moiety introduces a basic nitrogen atom, which can influence the molecule's solubility, coordination chemistry, and biological activity. This unique combination of structural features makes it a valuable intermediate in the synthesis of more complex heterocyclic systems, including potential pharmaceutical agents and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 186801-36-5 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

Synthesis

The primary and most efficient method for the synthesis of this compound is through a two-step process involving the N-alkylation of pyrrole followed by Vilsmeier-Haack formylation.

Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole

The first step involves the N-alkylation of pyrrole with 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. This reaction is typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, facilitating nucleophilic attack on the pyridylmethyl halide.

Vilsmeier-Haack Formylation

The subsequent formylation of the N-substituted pyrrole at the C2 position is achieved via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF). The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(pyridin-3-ylmethyl)-1H-pyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF (1.1 equivalents).

-

Cool the flask in an ice bath and add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 20 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Cool the mixture again in an ice bath and add a solution of 1-(pyridin-3-ylmethyl)-1H-pyrrole (1.0 equivalent) in anhydrous DCM dropwise.

-

After the addition, remove the ice bath and heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a vigorously stirred solution of sodium acetate in water.

-

Heat the resulting mixture to reflux for 15-30 minutes to hydrolyze the intermediate iminium salt.

-

Cool the mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the aldehyde functional group, which readily participates in a variety of classical organic reactions.

Condensation Reactions

The aldehyde group is susceptible to nucleophilic attack and undergoes condensation reactions with various active methylene compounds in the presence of a base. A common example is the Knoevenagel condensation.

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to form a new carbon-carbon double bond.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Reduction Reactions

The aldehyde group can be readily reduced to a primary alcohol using common reducing agents.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to alcohols.[2][3]

Experimental Protocol: Reduction to (1-(pyridin-3-ylmethyl)-1H-pyrrol-2-yl)methanol

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude alcohol.

-

Purify the product by column chromatography if necessary.

Oxidation Reactions

The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.

A common method for this transformation is the use of an oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Care must be taken to avoid over-oxidation or degradation of the pyrrole ring.

Spectroscopic Data

Expected ¹H NMR (in CDCl₃):

-

Aldehyde proton (-CHO): A singlet around δ 9.5-9.7 ppm.

-

Pyrrole protons: Three distinct signals in the aromatic region (δ 6.0-7.5 ppm), typically exhibiting doublet of doublets or triplet patterns due to coupling.

-

Pyridin-3-ylmethyl protons (-CH₂-): A singlet around δ 5.0-5.5 ppm.

-

Pyridine protons: Signals in the aromatic region (δ 7.0-8.6 ppm).

Expected ¹³C NMR (in CDCl₃):

-

Aldehyde carbon (-CHO): A signal in the downfield region, typically around δ 175-185 ppm.

-

Pyrrole carbons: Signals in the aromatic region (δ 110-140 ppm).

-

Pyridin-3-ylmethyl carbon (-CH₂-): A signal around δ 50-60 ppm.

-

Pyridine carbons: Signals in the aromatic region (δ 120-150 ppm).

Expected IR (KBr):

-

C=O stretch (aldehyde): A strong absorption band around 1660-1680 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

C=C and C=N stretches (aromatic rings): Bands in the 1400-1600 cm⁻¹ region.

Logical Relationships and Workflows

The following diagrams illustrate the key synthetic and reactive pathways for this compound.

Caption: Synthetic workflow for this compound.

Caption: Key reactions of this compound.

Conclusion

This compound is a valuable synthetic intermediate with a rich and versatile reactivity profile. Its synthesis is readily achievable through established methods, and the aldehyde functionality provides a gateway to a wide array of chemical transformations. This guide has outlined the fundamental aspects of its synthesis and reactivity, providing detailed experimental protocols for key reactions. The information presented herein is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. Further exploration of its reactivity is encouraged to fully unlock the potential of this promising molecule.

References

Methodological & Application

Application Notes and Protocols for 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol [1]. This molecule incorporates both a pyrrole and a pyridine ring, structural motifs present in numerous biologically active compounds. The pyrrole-2-carboxaldehyde core is found in various natural products and synthetic molecules exhibiting a range of physiological activities, including anti-inflammatory, antimicrobial, and antitumor effects[2][3][4]. Similarly, pyridine-containing compounds are integral to many pharmaceuticals.

Given its structural features, this compound is a promising candidate for investigation in several areas of drug discovery and development. These application notes provide a potential framework for exploring its biological activities based on the known properties of structurally related compounds.

Potential Applications

Based on the known biological activities of related pyrrole and pyridine derivatives, this compound could be investigated for the following applications:

-

Anti-inflammatory Agent: Pyrrole derivatives have been shown to possess anti-inflammatory properties. The compound could be screened for its ability to inhibit key inflammatory mediators.

-

Anticancer Agent: Numerous pyrrole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines[4]. This compound could be evaluated for its anti-proliferative effects.

-

Enzyme Inhibition: Structurally similar compounds, such as 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, have been identified as potent inhibitors of enzymes like phosphodiesterase 4B (PDE4B), which is a target for inflammatory diseases[5]. The subject compound could be tested against a panel of relevant enzymes.

-

Chemical Probe or Synthetic Intermediate: The aldehyde functional group makes this compound a versatile intermediate for the synthesis of more complex molecules, such as Schiff bases, imines, and other derivatives for further biological evaluation[6][7].

Experimental Protocols

The following are detailed, generalized protocols for preliminary investigation of the anti-inflammatory and cytotoxic activities of this compound.

Note: These are proposed protocols and may require optimization based on experimental observations.

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol outlines the determination of the cytotoxic effects of the compound on a cancer cell line (e.g., HeLa, A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 2: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

This protocol assesses the potential anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

DMEM medium, FBS, Penicillin-Streptomycin

-

LPS (from E. coli)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include control wells (cells only, cells + LPS, cells + compound only).

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity-mediated effects.

Data Presentation

As no specific quantitative data for this compound is currently published, the following table is a template for presenting results from the suggested protocols. For illustrative purposes, hypothetical data is included.

| Assay Type | Cell Line | Parameter | Value (µM) |

| Cytotoxicity | HeLa | IC₅₀ | 75.3 |

| Cytotoxicity | A549 | IC₅₀ | > 100 |

| Anti-inflammatory | RAW 264.7 | NO Inhibition IC₅₀ | 42.8 |

Visualizations

The following diagrams illustrate the experimental workflow for the cytotoxicity assay and a potential signaling pathway that could be investigated.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

References

- 1. scbt.com [scbt.com]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

applications of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde in medicinal chemistry

Lack of Specific Research on 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde

However, the core structure, a pyrrole-2-carbaldehyde scaffold, is a well-recognized pharmacophore in medicinal chemistry. Derivatives of pyrrole-2-carbaldehyde have been investigated for a range of therapeutic applications. This document provides a general overview of the potential applications and synthetic approaches for this class of compounds, based on available literature for structurally related molecules.

General Application Notes for Pyrrole-2-Carbaldehyde Derivatives

The pyrrole ring is a privileged scaffold in medicinal chemistry due to its presence in many natural products and FDA-approved drugs.[1][2] The addition of a carbaldehyde group at the 2-position provides a versatile chemical handle for the synthesis of more complex molecules.[3][4]

Anticancer Potential

Pyrrole derivatives are extensively studied for their anticancer properties.[1][5][6][7] The pyrrole scaffold is a key component of several kinase inhibitors.[2] For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, contains a pyrrole ring and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2] The aldehyde functionality on the pyrrole ring can be used to synthesize various heterocyclic structures that may exhibit cytotoxic activity against tumor cells.[6] The general mechanism of action for many pyrrole-based anticancer agents involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2][5]

Antimicrobial Activity

Pyrrole derivatives have also shown promise as antimicrobial agents.[8][9][10][11][12] The pyrrole ring is found in natural antibiotics like pyrrolnitrin.[11] Synthetic pyrrole-2-carbaldehyde derivatives can be used as precursors to synthesize compounds with antibacterial and antifungal activity.[8] The mode of action for such compounds can vary, but they often target essential microbial enzymes or disrupt cell membrane integrity.[10]

Experimental Protocols: A General Approach

While a specific protocol for this compound is not available, a general method for the synthesis of N-substituted pyrrole-2-carbaldehydes can be outlined based on established chemical literature.[13][14][15][16] The Vilsmeier-Haack reaction is a common method for the formylation of pyrroles to produce pyrrole-2-carbaldehydes.[4]

General Synthesis of N-Substituted Pyrrole-2-Carbaldehydes

This protocol describes a two-step process: 1) N-alkylation of pyrrole, followed by 2) formylation.

Step 1: N-Alkylation of Pyrrole

-

Materials: Pyrrole, a suitable base (e.g., sodium hydride), an appropriate alkylating agent (e.g., 3-(chloromethyl)pyridine for the target compound), and a dry aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).

-

Procedure:

-

To a solution of pyrrole in the chosen dry solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.

-

Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the pyrrole anion.

-

Add the alkylating agent dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).

-